3-(Boc-amino)-5-trifluoromethyl-pyridine
Overview
Description
3-(Boc-amino)-5-trifluoromethyl-pyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a trifluoromethyl group at the 5-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of “3-(Boc-amino)-5-trifluoromethyl-pyridine” would likely be a specific enzyme or receptor in a biochemical pathway. The Boc group in the compound is used to protect the amine during reactions .
Mode of Action
The “this compound” would interact with its target by binding to it, which could inhibit or activate the function of the target. The Boc group can be removed under acidic conditions, revealing the amine group .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target. The compound could potentially affect any pathway in which the target is involved .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. The effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected amino group.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The Boc group can be removed by reduction using strong acids like trifluoroacetic acid (TFA).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Trifluoroacetic acid (TFA) for Boc deprotection.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the free amino compound after Boc deprotection.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Boc-amino)-5-trifluoromethyl-pyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-4-trifluoromethyl-pyridine
- 3-(Boc-amino)-6-trifluoromethyl-pyridine
- 3-(Boc-amino)-5-difluoromethyl-pyridine
Uniqueness
3-(Boc-amino)-5-trifluoromethyl-pyridine is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interaction with biological targets. The Boc protection provides a temporary safeguard for the amino group, allowing for selective reactions at other sites on the molecule.
Properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPSEZVIVLPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-61-3 | |
Record name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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